Methyl 4-(4-chlorobut-2-enoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-chlorobut-2-enoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a 4-(4-chlorobut-2-enoxy) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorobut-2-enoxy)benzoate typically involves the esterification of 4-(4-chlorobut-2-enoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(4-chlorobut-2-enoxy)benzoic acid+methanolH2SO4Methyl 4-(4-chlorobut-2-enoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can minimize the generation of acidic waste, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-chlorobut-2-enoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-(4-chlorobut-2-enoxy) group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-(4-chlorobut-2-enoxy)benzoic acid.
Reduction: 4-(4-chlorobut-2-enoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-(4-azidobut-2-enoxy)benzoate or 4-(4-cyanobut-2-enoxy)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-chlorobut-2-enoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-chlorobut-2-enoxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-chlorobut-2-enoxy)benzoic acid, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 4-(2-chloroethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-(4-chlorobut-2-enoxy)benzoate is unique due to the presence of the 4-(4-chlorobut-2-enoxy) group, which imparts distinct chemical and physical properties. This substituent allows for specific interactions with biological targets and provides versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C12H13ClO3 |
---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
methyl 4-(4-chlorobut-2-enoxy)benzoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
NUAOTUFYQKDPBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.